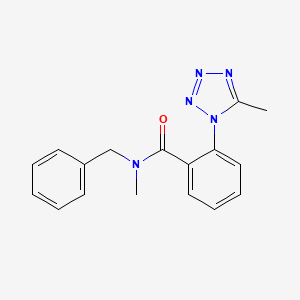

N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Description

N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a methyl group, and a tetraazole ring attached to a benzamide core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

Molecular Formula |

C17H17N5O |

|---|---|

Molecular Weight |

307.35 g/mol |

IUPAC Name |

N-benzyl-N-methyl-2-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H17N5O/c1-13-18-19-20-22(13)16-11-7-6-10-15(16)17(23)21(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |

InChI Key |

XYBTVYKPLTUDSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps. One common method involves the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 5-methyl-1H-1,2,3,4-tetraazole-1-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-benzylbenzamide: Similar structure but lacks the tetraazole ring.

N-benzyl-1-(5-methyl-2-furyl)-3-buten-1-amine: Contains a furan ring instead of a tetraazole ring.

Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains triazole rings instead of a tetraazole ring.

Uniqueness

N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of the tetraazole ring, which imparts specific chemical and biological properties

Biological Activity

N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound's chemical formula is C_{15}H_{17}N_{5}O, and it features a complex structure that includes a benzyl group, a methyl group, and a tetraazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, N~1~-benzyl-N~1~-methyl derivatives have shown submicromolar antiproliferative activity in various cancer cell lines. The mechanism of action often involves the modulation of autophagy and inhibition of the mTORC1 pathway, which is crucial for cell growth and proliferation.

Table 1: Summary of Anticancer Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MIA PaCa-2 | < 0.5 | mTORC1 inhibition, autophagy modulation |

| N~1~-benzyl-N~1~-methyl derivatives | Various | < 0.5 - 5.0 | Autophagy induction |

Anti-inflammatory Activity

Compounds similar to this compound have also been evaluated for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Effects

Case Study 1: Anticancer Efficacy in Pancreatic Cancer Models

In a study focusing on pancreatic cancer models (MIA PaCa-2 cells), N~1~-benzyl-N~1~-methyl derivatives exhibited remarkable efficacy in reducing cell viability. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo.

Case Study 2: Inhibition of Inflammatory Responses

Another investigation assessed the anti-inflammatory potential of related compounds in a murine model of acute inflammation induced by LPS. The results demonstrated a significant reduction in inflammatory markers and cytokines, suggesting therapeutic potential for inflammatory diseases.

Mechanistic Insights

The biological activity of N~1~-benzyl-N~1~-methyl derivatives can be attributed to their ability to interact with key signaling pathways:

- mTORC1 Pathway : Inhibition leads to decreased cell growth and increased autophagic flux.

- Inflammatory Cytokine Modulation : Compounds can suppress the expression of pro-inflammatory cytokines through NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.